O-tert-Butyl-N-hexyl-L-serinamide
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Overview
Description
O-tert-Butyl-N-hexyl-L-serinamide is a chemical compound with the molecular formula C13H28N2O2 It is a derivative of L-serine, an amino acid, and features a tert-butyl group and a hexyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-tert-Butyl-N-hexyl-L-serinamide typically involves the protection of the hydroxyl group of L-serine with a tert-butyl group, followed by the introduction of a hexyl chain. The reaction conditions often include the use of protecting groups, such as tert-butyl esters, and reagents like thionyl chloride (SOCl2) for the formation of intermediates. The final step involves the coupling of the protected serine derivative with hexylamine under mild conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
O-tert-Butyl-N-hexyl-L-serinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, amines, alcohols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amides, and substituted serinamide derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
O-tert-Butyl-N-hexyl-L-serinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is utilized in the study of enzyme-substrate interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug delivery systems and bioactive compounds, is ongoing.
Industry: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of O-tert-Butyl-N-hexyl-L-serinamide involves its interaction with molecular targets such as enzymes and receptors. The tert-butyl and hexyl groups contribute to the compound’s hydrophobicity, influencing its binding affinity and specificity. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- O-tert-Butyl-L-serine
- O-tert-Butyl-L-threonine
- O-tert-Butyl-L-tyrosine
Uniqueness
O-tert-Butyl-N-hexyl-L-serinamide is unique due to the presence of both a tert-butyl group and a hexyl chain, which confer distinct physicochemical properties.
Properties
CAS No. |
918130-40-2 |
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Molecular Formula |
C13H28N2O2 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
(2S)-2-amino-N-hexyl-3-[(2-methylpropan-2-yl)oxy]propanamide |
InChI |
InChI=1S/C13H28N2O2/c1-5-6-7-8-9-15-12(16)11(14)10-17-13(2,3)4/h11H,5-10,14H2,1-4H3,(H,15,16)/t11-/m0/s1 |
InChI Key |
UQAHTMVHWWNSLO-NSHDSACASA-N |
Isomeric SMILES |
CCCCCCNC(=O)[C@H](COC(C)(C)C)N |
Canonical SMILES |
CCCCCCNC(=O)C(COC(C)(C)C)N |
Origin of Product |
United States |
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